5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the CAS Number: 1448719-08-1 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, a method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been disclosed, which involves several steps including the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, the preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, and the conversion of these intermediates to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol can be represented by the InChI code: 1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) .Physical And Chemical Properties Analysis
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a solid compound .Scientific Research Applications
Antiviral Agents Against Zika Virus
The compound has been identified as a potential inhibitor of the Zika virus (ZIKV). Research indicates that the 7H-pyrrolo[2,3-d]pyrimidine scaffold of the compound exhibits structural features that elicit antiviral activity . This discovery is significant as it opens up avenues for the development of new antiviral drugs targeting flaviviruses, which include other human pathogens like dengue virus (DENV) and West Nile virus (WNV) .
Multi-Targeted Kinase Inhibitors
Derivatives of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol have shown promise as multi-targeted kinase inhibitors (TKIs). These compounds, particularly halogenated derivatives, have been synthesized and tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis . The most potent of these derivatives exhibited significant inhibitory activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .
Anticancer Applications
The compound serves as a scaffold for developing potent kinase inhibitors used in cancer therapy. Its derivatives have been explored for their potential to act as apoptosis inducers, which is a desirable mechanism for cancer treatment . The ability to induce cell cycle arrest and increase proapoptotic proteins makes it a valuable candidate for further research in oncology .
Pharmaceutical Intermediate
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol: is utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors . These inhibitors are crucial in the treatment of diseases by targeting specific kinases involved in disease progression.
Treatment of Inflammatory Diseases
Compounds derived from 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been investigated for their potential in treating inflammatory diseases . The anti-inflammatory properties of these derivatives could lead to innovative treatments for conditions such as atopic dermatitis and other inflammatory skin disorders .
Synthesis of Tofacitinib Citrate
The compound is used in the manufacture of Tofacitinib citrate, a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . The synthesis process involves an α-alkylation reaction followed by cyclization to obtain the pyrimidine structure .
Safety and Hazards
The safety information available indicates that 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol is the RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These kinases play a crucial role in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol interacts with its targets by inhibiting their activity. It has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This inhibition leads to changes in the cellular processes controlled by these kinases.
Result of Action
The inhibition of the target kinases by 5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-ol can lead to a variety of cellular effects. For instance, it has been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
properties
IUPAC Name |
5-chloro-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMBIXYBRSNBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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